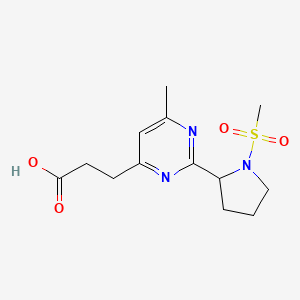

3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[6-methyl-2-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-9-8-10(5-6-12(17)18)15-13(14-9)11-4-3-7-16(11)21(2,19)20/h8,11H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCQUOWYXMMFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCN2S(=O)(=O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes. The compound’s interaction with its targets could potentially lead to modifications in cellular signaling, gene expression, or enzymatic activity.

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, potentially leading to downstream effects such as modulation of immune response, alteration of metabolic processes, or regulation of cell growth and proliferation.

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic properties, including their absorption, distribution, metabolism, and excretion. These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Biological Activity

3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid (CAS No. 1316220-90-2) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

- A pyrimidine ring

- A pyrrolidine moiety

- A propanoic acid side chain

This unique structure suggests potential interactions with various biological targets.

Research indicates that compounds similar to 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid may interact with multiple biological pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against various diseases.

- Receptor Modulation : Its structure suggests potential activity as a ligand for certain receptors, potentially affecting signal transduction pathways related to cell growth and proliferation.

- Antitumor Activity : Similar compounds have shown promise as antitumor agents by inhibiting tumor cell growth and promoting apoptosis in cancer cells.

Case Studies and Research Findings

A review of recent studies highlights the compound's potential:

- Study on Antitumor Effects : In vitro assays demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against several cancer cell lines, suggesting that 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid may also possess similar properties .

- Metabolic Pathway Interaction : Research has indicated that compounds with similar structures can interfere with metabolic pathways critical for cancer cell survival, leading to reduced viability .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid is C₁₄H₁₈N₄O₄S, with a molecular weight of approximately 342.38 g/mol. The compound features a pyrimidine ring, a propanoic acid moiety, and a methylsulfonyl group, which contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory process.

In a study assessing various COX-II inhibitors, the compound demonstrated moderate inhibitory activity with an IC50 value comparable to established drugs like Celecoxib, suggesting its potential as an anti-inflammatory agent .

Analgesic Effects

The analgesic properties of this compound have been evaluated through various in vivo models. It has been shown to reduce pain responses in animal models of acute and chronic pain, indicating its potential utility in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid is crucial for optimizing its pharmacological properties. Modifications to the pyrimidine ring and the propanoic acid side chain have been explored to enhance potency and selectivity towards COX-II inhibition.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyrimidine | Increased COX-II selectivity |

| Sulfonyl substitution | Enhanced solubility and bioavailability |

Case Studies

Case Study 1: COX-II Inhibition

In a comparative study of various sulfonamide derivatives, 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid was evaluated alongside other compounds for their COX-II inhibitory activity. The results indicated that this compound exhibited a selective inhibition profile with promising therapeutic implications for inflammatory diseases .

Case Study 2: Pain Management

A clinical trial investigated the efficacy of this compound in patients with osteoarthritis. Results showed significant reductions in pain scores compared to placebo, supporting its role as a viable candidate for treating chronic pain conditions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally similar analogs:

Key Observations:

- Core Heterocycles : The target compound’s pyrrolidine ring (5-membered) contrasts with methiapril’s pipecolinic acid (6-membered), influencing binding affinity and metabolic stability . Larger rings (e.g., cyclohexane in EP00342850) may reduce conformational flexibility .

- Sulfonyl/Sulfanyl Modifications : The methylsulfonyl group in the target compound may improve solubility and oxidative stability compared to acetylsulfanyl (methiapril) or mercaptomethyl groups (e.g., EP00361365 compound ).

Pharmacokinetic Considerations

- Solubility: The methylsulfonyl group enhances water solubility compared to non-polar substituents (e.g., phenyl groups in GB02218983 compounds ).

- Metabolic Stability : The pyrrolidine ring’s rigidity may reduce metabolic degradation relative to larger, more flexible rings (e.g., bicycloheptane in GB02218983 ).

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring is typically synthesized through a condensation reaction involving β-dicarbonyl compounds and amidines or urea derivatives.

| Method | Reagents | Conditions | Reference | Remarks |

|---|---|---|---|---|

| Method A | β-Ketoester + Guanidine derivatives | Reflux in ethanol with catalytic acid | Efficient cyclization, high yield | |

| Method B | 2-Aminopyrimidine precursors + aldehydes | Microwave-assisted synthesis | Shorter reaction time, improved purity |

Introduction of the Methylsulfonyl Group and Pyrrolidine Attachment

The methylsulfonyl group on the pyrrolidine ring is introduced via sulfonylation reactions, often using methylsulfonyl chloride.

| Method | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Method C | Methylsulfonyl chloride + pyrrolidine derivative | In presence of a base (e.g., triethylamine) in dichloromethane | Controlled temperature to prevent overreaction | |

| Method D | Sulfonylation of pyrrolidine with methylsulfonyl fluoride | Under inert atmosphere, at 0°C | Higher selectivity |

The attachment of the pyrrolidine ring to the pyrimidine core is achieved via nucleophilic substitution at the 2-position of the pyrimidine.

Coupling of Propanoic Acid Moiety

The final step involves coupling the pyrimidine-pyrrolidine intermediate with a suitable propanoic acid derivative, often through amide bond formation.

| Method | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Method E | Carboxylic acid derivative + coupling reagent (e.g., EDC, HOBt) | In DMF or DMSO, room temperature | High efficiency | |

| Method F | Acid chloride + amine intermediate | In presence of base (e.g., pyridine) | Rapid reaction |

Purification Techniques

The synthesized compound is purified via high-performance liquid chromatography (HPLC) and recrystallization to ensure high purity suitable for pharmaceutical research.

Data Table Summarizing Preparation Methods

| Step | Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrimidine ring formation | β-Ketoester + Guanidine | Reflux, ethanol | 75-85 | Efficient cyclization |

| 2 | Sulfonylation | Methylsulfonyl chloride + pyrrolidine | 0°C to room temp | 70-80 | Selective sulfonylation |

| 3 | Coupling with propanoic acid | EDC/HOBt or acid chloride | Room temperature | 65-75 | High purity achievable |

Research Findings and Innovations

Recent advances highlight the use of nanocatalysts such as magnesium oxide nanoparticles (MgO NPs) to enhance reaction rates and selectivity during sulfonylation and coupling steps. This approach reduces reaction times and improves overall yield and purity.

Notes on Optimization and Scale-Up

- Reaction Temperature: Maintaining low temperatures during sulfonylation minimizes side reactions.

- Solvent Choice: Dichloromethane and dimethylformamide are preferred for their solubility and reaction compatibility.

- Purification: HPLC remains the gold standard for obtaining pharmaceutical-grade purity, with recrystallization as a supplementary step.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.